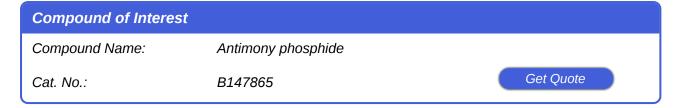


A Comparative Analysis of Charge Carrier Mobility in Antimony Phosphide and Silicon

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A comprehensive guide for researchers and materials scientists on the charge carrier mobility of silicon, with a qualitative discussion on the potential of **antimony phosphide**.

In the realm of semiconductor materials, charge carrier mobility stands as a critical parameter dictating the efficiency and speed of electronic and optoelectronic devices. This guide provides a detailed comparison of the charge carrier mobility in the well-established semiconductor, silicon (Si), and the emerging material, **antimony phosphide** (SbP). While extensive experimental data is available for silicon, the characterization of **antimony phosphide** is still in its nascent stages. This guide aims to present the known quantitative data for silicon and outline the experimental methodologies applicable for the future characterization of **antimony phosphide**.

Data Presentation: A Comparative Overview

The following table summarizes the experimentally determined charge carrier mobilities for intrinsic silicon at room temperature (300 K). It is important to note that these values are dependent on factors such as temperature, crystal orientation, and dopant concentration. For **antimony phosphide**, specific experimental data on charge carrier mobility is not yet available in the peer-reviewed literature.



Material	Charge Carrier	Mobility (cm²/V·s)
Silicon (Si)	Electrons (μ _e)	~1400
Holes (μ _h)	~450	
Antimony Phosphide (SbP)	Electrons (μ _e)	Not Experimentally Determined
Holes (µh)	Not Experimentally Determined	

Table 1: Comparison of Charge Carrier Mobility in Silicon and Antimony Phosphide at 300 K.

Experimental Protocols for Measuring Charge Carrier Mobility

The determination of charge carrier mobility relies on precise experimental techniques. Two of the most common and reliable methods are the Hall effect measurement and the Time-of-Flight (TOF) method.

Hall Effect Measurement

The Hall effect is a widely used technique to determine the carrier type, concentration, and mobility in a semiconductor.

Methodology:

- Sample Preparation: A thin, rectangular sample of the semiconductor material is prepared with four electrical contacts, typically in a van der Pauw or Hall bar configuration.
- Current Application: A constant current (I) is passed through two of the contacts along the length of the sample.
- Magnetic Field Application: A uniform magnetic field (B) is applied perpendicular to the direction of the current flow.
- Hall Voltage Measurement: The magnetic field exerts a Lorentz force on the charge carriers, causing them to accumulate on one side of the sample. This charge separation creates a



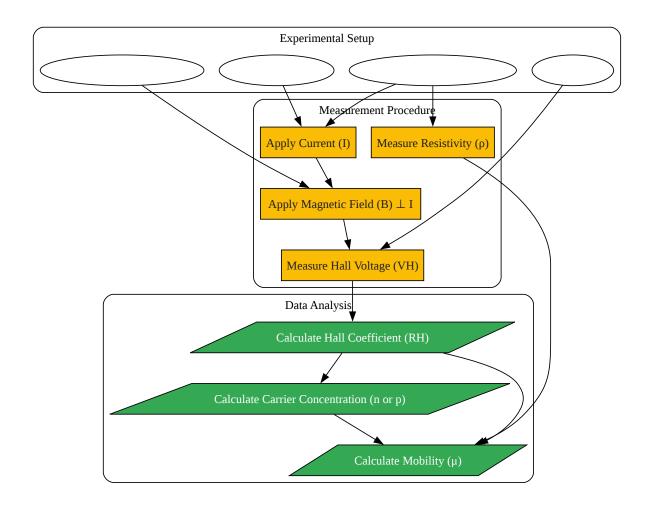




transverse voltage, known as the Hall voltage (V_h), which is measured across the other two contacts.

- Calculation: The Hall coefficient (R_h) is calculated using the formula: $R_h = (V_h * t) / (I * B)$ where 't' is the thickness of the sample. The carrier concentration (n for electrons, p for holes) can then be determined from the Hall coefficient: n or $p = 1 / (q * |R_h|)$ where 'q' is the elementary charge.
- Resistivity Measurement: The resistivity (ρ) of the sample is measured separately by passing a current through two contacts and measuring the voltage drop across another two contacts.
- Mobility Calculation: Finally, the charge carrier mobility (μ) is calculated using the relationship: $\mu = |R_h|/\rho$





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Time-of-Flight (TOF) Measurement

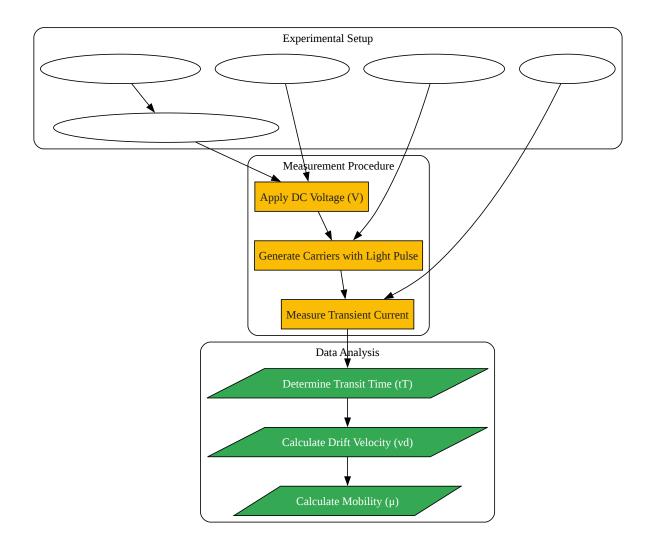
The Time-of-Flight method is a direct technique for measuring the drift velocity and mobility of charge carriers.



Methodology:

- Sample Preparation: A thin slab of the semiconductor material is placed between two electrodes, forming a capacitor-like structure. One of the electrodes is semi-transparent.
- Voltage Application: A DC voltage is applied across the sample, creating a uniform electric field (E).
- Carrier Generation: A short pulse of highly absorbed light (e.g., from a laser) is illuminated through the semi-transparent electrode. This generates electron-hole pairs near this electrode.
- Carrier Drift: Depending on the polarity of the applied voltage, either electrons or holes will
 drift across the sample towards the opposite electrode.
- Current Measurement: The motion of this sheet of charge induces a transient current in the external circuit, which is measured as a function of time.
- Transit Time Determination: The current persists until the charge carriers reach the far electrode. The time taken for this transit is the transit time (t_t).
- Mobility Calculation: The drift velocity (v_a) of the carriers is calculated as: $v_a = d / t_t$ where 'd' is the thickness of the sample. The charge carrier mobility (μ) is then determined using: $\mu = v_a / E = d^2 / (V * t_t)$ where 'V' is the applied voltage.





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Concluding Remarks

Silicon remains the cornerstone of the semiconductor industry, with its charge carrier mobility and other electronic properties extensively characterized. For **antimony phosphide**, while its identity as a semiconductor is established, a significant gap exists in the experimental determination of its fundamental electronic parameters, including charge carrier mobility. The experimental protocols detailed in this guide provide a clear roadmap for the future characterization of SbP and other novel semiconductor materials. The acquisition of such data will be crucial in evaluating the potential of **antimony phosphide** for applications in next-generation electronic and optoelectronic devices. Researchers are encouraged to employ these standardized methods to contribute to the growing body of knowledge on this promising material.

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